N-(methoxyacetyl)glycine
Overview
Description
N-(methoxyacetyl)glycine is an organic compound with the molecular formula C5H9NO4 It is a derivative of glycine, where the amino group is substituted with a methoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(methoxyacetyl)glycine can be synthesized through the reaction of glycine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Glycine+Methoxyacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(methoxyacetyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of N-(carboxymethyl)glycine.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to form N-(methoxyethyl)glycine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-(carboxymethyl)glycine
Reduction: N-(methoxyethyl)glycine
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(methoxyacetyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of peptidomimetics and other bioactive compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways involving glycine derivatives.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(methoxyacetyl)glycine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes that metabolize glycine derivatives. The methoxyacetyl group can influence the binding affinity and specificity of the compound towards its molecular targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-acetylglycine: Similar structure but with an acetyl group instead of a methoxyacetyl group.
N-methylglycine (sarcosine): Contains a methyl group instead of a methoxyacetyl group.
N-benzoylglycine (hippuric acid): Contains a benzoyl group instead of a methoxyacetyl group.
Uniqueness
N-(methoxyacetyl)glycine is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical properties and reactivity compared to other glycine derivatives. This uniqueness makes it valuable in specific applications where the methoxyacetyl group plays a crucial role in the compound’s activity and function.
Properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHOGRPEOYNOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588307 | |
Record name | N-(Methoxyacetyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97871-77-7 | |
Record name | N-(Methoxyacetyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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